molecular formula C16H19N3O4 B11077589 5-methyl-4-[(3-nitrophenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one

5-methyl-4-[(3-nitrophenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11077589
M. Wt: 317.34 g/mol
InChI Key: NUKDHPCCANWWTC-UHFFFAOYSA-N
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Description

5-METHYL-4-(3-NITROBENZOYL)-2-PENTYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes a pyrazolone core, a nitrobenzoyl group, and a pentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-4-(3-NITROBENZOYL)-2-PENTYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzoyl chloride with a suitable pyrazolone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-4-(3-NITROBENZOYL)-2-PENTYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 5-METHYL-4-(3-AMINOBENZOYL)-2-PENTYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-METHYL-4-(3-NITROBENZOYL)-2-PENTYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-4-(3-NITROBENZOYL)-2-PENTYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-4-(3-NITROBENZOYL)-2-PENTYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its combination of a pyrazolone core with a nitrobenzoyl group and a pentyl side chain, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

5-methyl-4-(3-nitrobenzoyl)-2-pentyl-4H-pyrazol-3-one

InChI

InChI=1S/C16H19N3O4/c1-3-4-5-9-18-16(21)14(11(2)17-18)15(20)12-7-6-8-13(10-12)19(22)23/h6-8,10,14H,3-5,9H2,1-2H3

InChI Key

NUKDHPCCANWWTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C(C(=N1)C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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